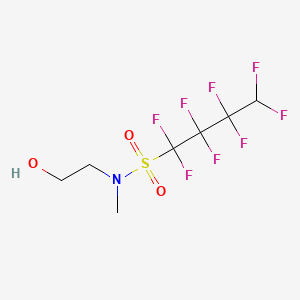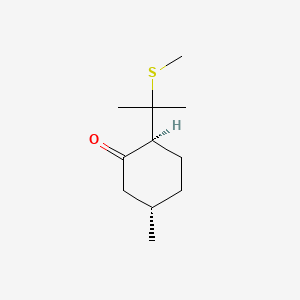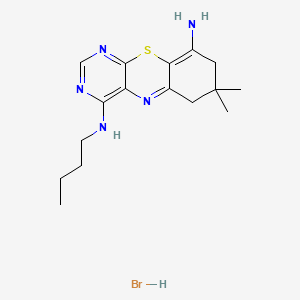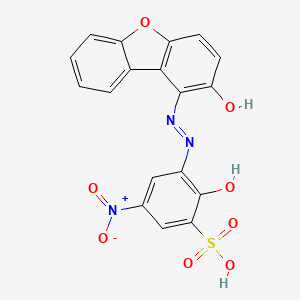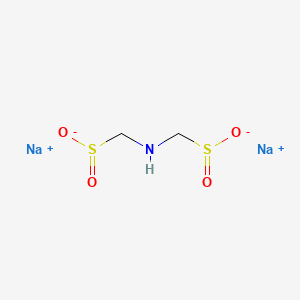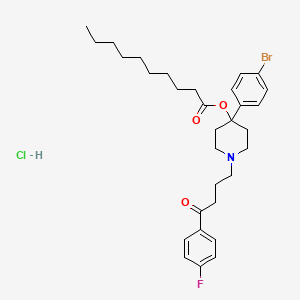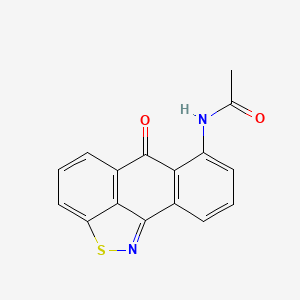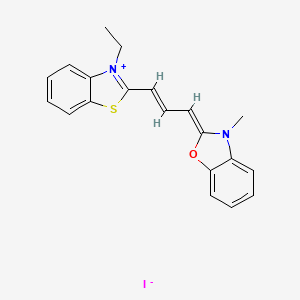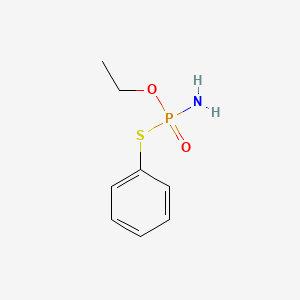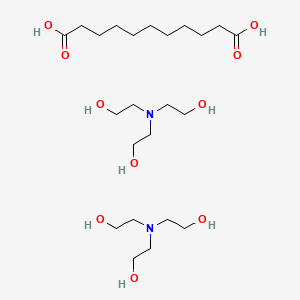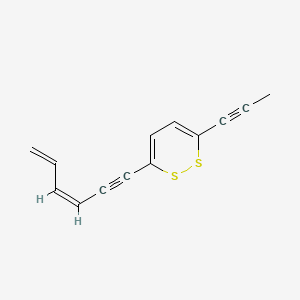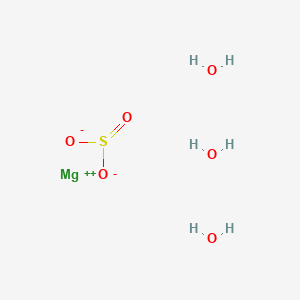
Magnesium sulfite trihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium sulfite trihydrate is an inorganic compound with the chemical formula MgSO₃·3H₂O. It is a hydrated form of magnesium sulfite, which is the magnesium salt of sulfurous acid. This compound is known for its crystalline structure and is commonly used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Magnesium sulfite trihydrate can be synthesized by reacting magnesium oxide or magnesium hydroxide with sulfur dioxide in an aqueous medium. The reaction typically occurs at room temperature and results in the formation of magnesium sulfite, which can then be crystallized to obtain the trihydrate form.
Industrial Production Methods: Industrial production of this compound involves the controlled reaction of magnesium oxide with sulfur dioxide gas. The process is carried out in large reactors where the temperature and pressure are carefully monitored to ensure the formation of the desired hydrate. The resulting product is then filtered, washed, and dried to obtain pure this compound.
Chemical Reactions Analysis
Types of Reactions: Magnesium sulfite trihydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form magnesium sulfate.
Reduction: It can be reduced under specific conditions to form elemental sulfur and magnesium oxide.
Substitution: It can participate in substitution reactions where the sulfite ion is replaced by other anions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or oxygen can be used to oxidize this compound to magnesium sulfate.
Reducing Agents: Reducing agents like hydrogen gas can be used to reduce this compound.
Substitution Reactions: Various acids and bases can be used to facilitate substitution reactions.
Major Products Formed:
Oxidation: Magnesium sulfate (MgSO₄)
Reduction: Elemental sulfur (S) and magnesium oxide (MgO)
Substitution: Depending on the reagents used, different magnesium salts can be formed.
Scientific Research Applications
Magnesium sulfite trihydrate has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other magnesium compounds.
Biology: It is studied for its potential use in biological systems, particularly in the context of its antioxidant properties.
Medicine: Research is being conducted on its potential therapeutic applications, including its use as an antioxidant and anti-inflammatory agent.
Industry: It is used in the paper and pulp industry for the removal of lignin from wood pulp and in the treatment of industrial wastewater.
Mechanism of Action
The mechanism by which magnesium sulfite trihydrate exerts its effects involves its ability to act as a reducing agent and an antioxidant. It can scavenge free radicals and reduce oxidative stress in biological systems. The molecular targets and pathways involved include the inhibition of reactive oxygen species (ROS) and the modulation of redox-sensitive signaling pathways.
Comparison with Similar Compounds
Magnesium sulfite trihydrate can be compared with other similar compounds such as:
Magnesium sulfate (MgSO₄): Unlike this compound, magnesium sulfate is commonly used as a laxative and in the treatment of magnesium deficiency.
Calcium sulfite (CaSO₃): Calcium sulfite is used in water treatment and as a preservative, but it does not have the same antioxidant properties as this compound.
Sodium sulfite (Na₂SO₃): Sodium sulfite is used as a preservative and in photographic processing, but it lacks the magnesium ion, which is essential for certain biological functions.
This compound is unique due to its specific chemical properties and its ability to act as both a reducing agent and an antioxidant, making it valuable in various scientific and industrial applications.
Properties
CAS No. |
19086-20-5 |
|---|---|
Molecular Formula |
H6MgO6S |
Molecular Weight |
158.42 g/mol |
IUPAC Name |
magnesium;sulfite;trihydrate |
InChI |
InChI=1S/Mg.H2O3S.3H2O/c;1-4(2)3;;;/h;(H2,1,2,3);3*1H2/q+2;;;;/p-2 |
InChI Key |
AGRLKNFKXGZQRX-UHFFFAOYSA-L |
Canonical SMILES |
O.O.O.[O-]S(=O)[O-].[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


